1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose
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Overview
Description
1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose is a biochemical compound used in proteomics research . It is an indispensable compound in the biomedical sector and exhibits immense potential in pharmacological advancements . Its multifaceted role encompasses diverse drug formulations and comprehensive investigations pertaining to the treatment of specific ailments .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of “Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier’s photobromination is employed, followed by a radical reduction using tris (trimethylsilyl)silane.Molecular Structure Analysis
The molecular formula of 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose is C14H20O10 . Its average mass is 348.303 Da and its monoisotopic mass is 348.105652 Da . The structure contains a total of 44 bonds; 24 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose is C14H20O10 . Its average mass is 348.303 Da and its monoisotopic mass is 348.105652 Da .Scientific Research Applications
Glycosyl Donor in L-Iduronidation
The compound is used as a glycosyl donor in the process of L-iduronidation . When bis(trifluoromethanesulfonic)imide is employed as the activator, the reaction yields the α-isomer as the major product . This configuration is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .
Synthesis of D-Mannuronic Acid
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be used in the synthesis of D-Mannuronic acid . This compound is a constituent building block monosaccharide of the polysaccharide alginate, an important industrial biomaterial widely used across the textile, food, and biomedical sectors .
Oxonium Intermediate Formation
Upon deacetylation, the compound forms an oxonium intermediate . The attack of a water molecule on this intermediate can lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .
Future Directions
Mechanism of Action
Target of Action
It is known to be an indispensable compound in the biomedical sector, exhibiting immense potential in pharmacological advancements .
Mode of Action
It is known to play a multifaceted role in diverse drug formulations and comprehensive investigations pertaining to the treatment of specific ailments .
Pharmacokinetics
It is known to be soluble in acetone, dichloromethane, and toluene , which may influence its bioavailability.
Result of Action
It is known to have a significant role in pharmacological advancements, suggesting it may have diverse effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose. For instance, it is recommended to store the compound at -20° C to maintain its stability
properties
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYDTIQDTUDOI-RFQIPJPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653190 |
Source
|
Record name | 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |
CAS RN |
109525-53-3 |
Source
|
Record name | 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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